(4R,6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol
描述
属性
IUPAC Name |
(4R,6R)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-10-4-9-6-12-5-8-2-1-3-13-11(8)14(9)7-10/h1-3,9-10,12,15H,4-7H2/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNGBKGGUPEOKM-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC3=C(N2CC1O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNCC3=C(N2C[C@@H]1O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(4R,6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol is a compound of significant interest due to its complex tricyclic structure and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tricyclic framework with multiple nitrogen atoms that contribute to its unique chemical reactivity and biological interactions. The stereochemistry of the compound is critical for its activity, particularly the configuration at the nitrogen atoms which may influence binding to biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of triazatricyclo compounds. For instance, derivatives of similar structures have shown promising results in vitro against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cells. These compounds exhibited cytotoxic effects that were statistically significant when compared to standard treatments like doxorubicin .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 5.0 | |
| Compound B | MCF7 | 3.2 | |
| Doxorubicin | MCF7 | 10.0 |
Neuropharmacological Effects
The compound has also been investigated for its effects on the glutamatergic system , particularly as a positive allosteric modulator of AMPA receptors. Research indicates that it may enhance binding at specific sites on these receptors without directly competing with established ligands like PAM-43 . This suggests potential applications in treating central nervous system disorders.
The proposed mechanism of action involves modulation of receptor conformations and enhancement of neurotransmitter binding efficacy. This may lead to improved synaptic transmission in conditions where glutamate signaling is impaired.
Case Studies
-
Study on Antitumor Efficacy :
- A series of triazatricyclo compounds were synthesized and tested for their cytotoxicity against human tumor cell lines.
- The results indicated that certain modifications to the tricyclic structure significantly enhanced antitumor activity compared to unmodified versions.
-
Neuropharmacological Assessment :
- Radioligand binding studies demonstrated that selected derivatives of triazatricyclo compounds could significantly increase receptor binding affinity.
- These findings suggest a potential role in developing therapeutics for neurodegenerative diseases characterized by glutamate dysregulation.
相似化合物的比较
(6R)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene
- Molecular Formula : C₁₁H₁₅N₃
- Molecular Weight : 189.26 g/mol
- Key Difference : Lacks the hydroxyl group at position 4, reducing polarity and hydrogen-bonding capacity.
- Applications: Not explicitly stated, but its simpler structure may serve as a precursor for derivatives like the target compound .
(6S)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),10,12-triene
- CAS No.: 2059912-18-2
Functionalized Derivatives
4-(4-Methylphenyl)-13-(4-propylpiperazin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),2,5,10,12-pentaene
- Molecular Formula: Not explicitly provided (estimated C₂₄H₂₈N₈).
- Applications : Likely explored for receptor modulation due to the piperazine group’s affinity for neurotransmitter targets .
Pharmacologically Active Analogues
Triazolam (12-chloro-9-(2-chlorophenyl)-3-methyl-2,4,5,8-tetraazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),3,5,8,11,13-hexaene)
- Molecular Formula : C₁₇H₁₂Cl₂N₄
- Molecular Weight : 343.21 g/mol
- Key Differences :
- Contains two chlorine atoms and a methyl group, increasing electronegativity and metabolic stability.
- Additional nitrogen atom in the tetraazatricyclic system.
- Applications : Clinically used as a short-acting benzodiazepine for insomnia. The target compound’s hydroxyl group may offer reduced CNS penetration compared to Triazolam’s lipophilic substituents .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Potential Applications |
|---|---|---|---|---|---|
| (4R,6R)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-trien-4-ol | C₁₁H₁₅N₃O | 205.26 | 4-hydroxyl | Not provided | Enzyme/receptor modulation |
| (6R)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene | C₁₁H₁₅N₃ | 189.26 | None | 2059909-65-6 | Synthetic intermediate |
| Triazolam | C₁₇H₁₂Cl₂N₄ | 343.21 | 12-chloro, 9-(2-chlorophenyl) | 28911-01-5 | Insomnia treatment |
| 4-(4-Methylphenyl)-13-(4-propylpiperazin-1-yl)-...tetradeca-1(14),2,5,10,12-pentaene | Estimated C₂₄H₂₈N₈ | ~420.54 | 4-methylphenyl, propylpiperazine | 1171739-86-8 | CNS receptor modulation |
Research Findings and Limitations
- Stereochemical Impact : The (4R,6R) configuration of the target compound may confer selectivity in binding compared to its (6S)-isomer, as seen in chiral drug-receptor interactions .
- This property could be advantageous for peripheral targets .
- Synthetic Challenges : highlights the complexity of synthesizing tricyclic nitrogen-containing scaffolds, suggesting the target compound’s synthesis would require advanced regioselective functionalization .
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of (4R,6R)-2,8,14-Triazatricyclo[...]-4-ol?
- Answer : Multi-step synthesis involving heterocyclization and stereochemical control is critical. For example, similar tricyclic nitrogen-containing compounds are synthesized via sequential annulation reactions, such as Paal-Knorr pyrrole formation followed by thiazole or tetrazole cyclization (as seen in ). Protecting groups (e.g., hydroxyl or amine) may be required to preserve stereochemistry during ring closure. Post-synthetic purification via column chromatography or recrystallization should be validated using TLC and NMR .
Q. How can the stereochemical configuration (4R,6R) be confirmed experimentally?
- Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. Alternatively, chiral HPLC or NMR-based methods (e.g., NOESY for spatial proximity analysis) can corroborate configurations. Comparative optical rotation data with known stereoisomers may also be used, as demonstrated in studies of related azatricyclic systems () .
Q. What analytical techniques are suitable for characterizing this compound’s purity and stability?
- Answer : High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular composition. Stability under varying conditions (pH, temperature) should be assessed via accelerated degradation studies monitored by HPLC-UV or LC-MS. For hygroscopic or light-sensitive compounds, dynamic vapor sorption (DVS) and photostability chambers are recommended () .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or pharmacological targets?
- Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against protein databases (e.g., PDB) may identify potential biological targets, leveraging structural similarities to benzodiazepine analogs ( ). Free-energy perturbation (FEP) simulations can refine binding affinity predictions .
Q. What strategies resolve contradictions in reported spectral data for azatricyclic compounds?
- Answer : Cross-validate conflicting data using orthogonal techniques. For example, discrepancies in NMR shifts can be addressed by 2D NMR (HSQC, HMBC) to assign quaternary carbons. Compare experimental IR spectra with computational vibrational frequency analyses (e.g., Gaussian software). Collaborative inter-laboratory validation is advised () .
Q. How to design experiments assessing environmental persistence or biodegradation?
- Answer : Follow OECD guidelines for ready biodegradability (Test 301) or hydrolytic stability. Use LC-MS/MS to track degradation products in simulated environmental matrices (soil, water). Ecotoxicity assays (e.g., Daphnia magna mortality tests) evaluate ecological risks, as outlined in longitudinal environmental fate studies () .
Q. What protocols ensure reproducibility in catalytic asymmetric synthesis of this compound?
- Answer : Optimize chiral catalysts (e.g., BINOL-derived ligands) via Design of Experiments (DoE) to control enantiomeric excess (ee). Monitor reaction progress using in-situ FTIR or Raman spectroscopy. Strict control of moisture and oxygen levels is critical, as demonstrated in cGMP-compliant syntheses of related heterocycles () .
Methodological Notes
- Stereochemical Integrity : Use chiral stationary phases (CSPs) for HPLC to isolate enantiomers.
- Toxicity Screening : Prioritize Ames tests and in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies () .
- Data Validation : Apply the ICH Q2(R1) guideline for analytical method validation (linearity, LOD/LOQ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
